4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile
Overview
Description
4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula C11H7N3O It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile typically involves the reaction of benzaldehyde, malononitrile, and urea under basic conditions. The reaction proceeds through a multi-step process, including the formation of an intermediate, which then cyclizes to form the desired pyrimidine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and solvent systems to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-oxo-2-phenyl-5-pyrimidinecarbonitrile.
Reduction: Formation of 4-hydroxy-2-phenyl-5-pyrimidinecarboxamide.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile, particularly in its role as a tyrosine kinase inhibitor, involves binding to the ATP-binding site of the EGFR. This inhibits the phosphorylation of tyrosine residues, thereby blocking downstream signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in the context of cancer treatment, where overactive EGFR signaling is a common feature .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-6-phenyl-5-pyrimidinecarbonitrile
- 4-Methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile
- 6-Phenyl-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile
Uniqueness
4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical properties and biological activities. Its ability to act as a tyrosine kinase inhibitor targeting EGFR mutations is a notable feature that distinguishes it from other similar compounds .
Properties
IUPAC Name |
6-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-6-9-7-13-10(14-11(9)15)8-4-2-1-3-5-8/h1-5,7H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPZJCZWTPPMDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=O)N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356475 | |
Record name | 4-hydroxy-2-phenyl-5-pyrimidinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27058-48-6 | |
Record name | 4-hydroxy-2-phenyl-5-pyrimidinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.